Ethyl propiolate
Overview
Description
Ethyl propiolate is an organic compound with the chemical formula C5H6O2. It is the ethyl ester of propiolic acid, the simplest acetylenic carboxylic acid. This compound is a colorless liquid that is miscible with organic solvents and has a fruity odor . This compound is widely used as a reagent and building block in organic synthesis, particularly in reactions that exploit the electrophilicity of the alkyne group .
Mechanism of Action
Ethyl propiolate is an organic compound with the formula HC≡CCO2C2H5 . It is the ethyl ester of propiolic acid, the simplest acetylenic carboxylic acid . This compound is a reagent and building block for the synthesis of other organic compounds .
Target of Action
The primary target of this compound is thiols . Thiols are organic compounds containing a sulfur atom bonded to a hydrogen atom, and they play important roles in various biological and chemical processes .
Mode of Action
This compound reacts readily with thiols to form disulfides through a nucleophilic addition-elimination reaction . This reaction is often used in organic synthesis to modify and functionalize thiols .
Biochemical Pathways
The biochemical pathway primarily affected by this compound involves the modification and functionalization of thiols . The resulting disulfides can be further manipulated to introduce desired functionalities or to create new chemical entities .
Result of Action
The primary result of this compound’s action is the formation of disulfides from thiols . This enables the modification of thiol-containing molecules and facilitates their detection and characterization using analytical techniques such as chromatography and spectroscopy .
Action Environment
The action of this compound can be influenced by several environmental factors. For instance, parameters such as pH, concentration of this compound, and temperature can affect the reaction kinetics . Therefore, proper handling and ventilation are required when using this compound, especially at high concentrations .
Biochemical Analysis
Biochemical Properties
One of the notable properties of Ethyl propiolate is its ability to act as a versatile derivatizing agent for thiols or sulfhydryl compounds . Thiols are organic compounds containing a sulfur atom bonded to a hydrogen atom, and they play important roles in various biological and chemical processes . This compound reacts readily with thiols to form disulfides through a nucleophilic addition-elimination reaction . This reaction is often used in organic synthesis to modify and functionalize thiols .
Cellular Effects
The cellular effects of This compound are primarily related to its reactivity towards thiols . It enables the modification and characterization of thiol-containing molecules in chemical and biological research
Molecular Mechanism
The molecular mechanism of This compound involves its reaction with thiols to form disulfides through a nucleophilic addition-elimination reaction . This reaction is often used in organic synthesis to modify and functionalize thiols . The resulting disulfides can be further manipulated to introduce desired functionalities or to create new chemical entities .
Temporal Effects in Laboratory Settings
The temporal effects of This compound It is known that this compound is a colorless liquid with a fruity odor commonly used as a versatile derivatizing agent for thiols .
Dosage Effects in Animal Models
The effects of This compound It is known that this compound has a low toxicity profile, and exposure at normal levels does not cause adverse health effects .
Metabolic Pathways
The metabolic pathways involving This compound It is known that this compound reacts readily with thiols to form disulfides, enabling their modification and characterization in chemical and biological research .
Transport and Distribution
The transport and distribution of This compound It is known that this compound is a colorless liquid that is miscible with organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl propiolate can be synthesized using various methods. One common method involves the reaction of propargyl alcohol with ethanol in the presence of a catalyst such as calcium hypochlorite and acetic acid. This reaction is typically carried out in dichloromethane as a solvent at temperatures between 0 and 40 degrees Celsius . Another method involves the esterification of propiolic acid with ethanol under acidic conditions, using catalysts like sulfuric acid or boron trifluoride diethyl etherate .
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The choice of catalyst and reaction conditions may vary to optimize yield and reduce environmental impact. For instance, using milder conditions and environmentally friendly catalysts can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Ethyl propiolate undergoes various types of chemical reactions, including nucleophilic addition, cycloaddition, and substitution reactions. One notable reaction is its nucleophilic addition-elimination with thiols to form disulfides . This reaction is often used in organic synthesis to modify and functionalize thiols .
Common Reagents and Conditions:
Nucleophilic Addition: Thiols react with this compound under mild conditions to form disulfides.
Cycloaddition: this compound can participate in dipolar cycloaddition reactions with nitrile imines or diazo compounds to form heterocycles such as pyrazoles.
Substitution: It can undergo substitution reactions with various nucleophiles, exploiting the electrophilicity of the alkyne group.
Major Products:
Disulfides: Formed from the reaction with thiols.
Pyrazoles: Formed from dipolar cycloaddition reactions.
Scientific Research Applications
Ethyl propiolate is used extensively in scientific research due to its versatility as a reagent. Some of its applications include:
Comparison with Similar Compounds
Ethyl propiolate can be compared with other acetylenic esters such as mthis compound and butyl propiolate. While all these compounds share similar reactivity due to the presence of the electrophilic alkyne group, this compound is unique in its balance of reactivity and stability, making it particularly useful in various synthetic applications . Similar compounds include:
Mthis compound: Similar reactivity but different physical properties due to the methyl group.
Butyl Propiolate: Similar reactivity but different physical properties due to the butyl group.
This compound’s unique combination of properties makes it a versatile and valuable compound in both research and industrial applications.
Properties
IUPAC Name |
ethyl prop-2-ynoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c1-3-5(6)7-4-2/h1H,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVJYQGSRWVMQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
31762-50-2 | |
Record name | 2-Propynoic acid, ethyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31762-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID80211359 | |
Record name | Ethyl propiolate | |
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Molecular Weight |
98.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a pungent odor; mp = 9 deg C; [Alfa Aesar MSDS] | |
Record name | Ethyl propiolate | |
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CAS No. |
623-47-2 | |
Record name | Ethyl propiolate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=623-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyl propiolate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623472 | |
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Record name | Ethyl propiolate | |
Source | DTP/NCI | |
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Record name | Ethyl propiolate | |
Source | EPA DSSTox | |
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Record name | Ethyl propiolate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.815 | |
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Record name | ETHYL PROPIOLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W235G5U52S | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of ethyl propiolate?
A1: The molecular formula of this compound is C5H6O2, and its molecular weight is 98.10 g/mol.
Q2: Which spectroscopic techniques are commonly used to characterize this compound?
A2: this compound can be characterized using various spectroscopic techniques, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the hydrogen and carbon environments within the molecule, respectively. [, , ]
- Infrared (IR) Spectroscopy: IR spectroscopy reveals characteristic absorption bands corresponding to specific functional groups, such as the C≡C stretch of the alkyne and the C=O stretch of the ester group. [, ]
- Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, aiding in structural elucidation. []
Q3: What are some common reactions involving this compound?
A3: this compound participates in various reactions, including:
- Cycloaddition Reactions: this compound readily undergoes [3+2] cycloaddition reactions with 1,3-dipoles like nitrile oxides, azides, and nitrones, leading to the formation of heterocyclic compounds like isoxazoles, triazoles, and isoxazolidines, respectively. [, , , , , , ]
- Diels-Alder Reactions: As a dienophile, this compound reacts with dienes like furan in Diels-Alder reactions, forming bicyclic compounds. []
- Michael Additions: this compound acts as a Michael acceptor in reactions with nucleophiles like amines, thiols, and organometallic reagents, resulting in the formation of β-substituted acrylate derivatives. [, , , , ]
- Cyclotrimerization Reactions: Transition metal catalysts like ruthenium and palladium complexes promote the cyclotrimerization of this compound, yielding substituted benzene derivatives. [, ]
- Nucleophilic Addition Reactions: Nucleophiles can attack the electrophilic carbon of the alkyne in this compound, leading to the addition products. [, ]
Q4: What role does this compound play in multi-component reactions?
A4: this compound serves as a valuable building block in multi-component reactions, such as those involving azaarenes, NH-heterocyclic compounds, and 1,3-dicarbonyl compounds, enabling the efficient synthesis of complex molecules. []
Q5: How does the choice of catalyst influence the regioselectivity in reactions with this compound?
A5: The regioselectivity of reactions involving this compound is strongly influenced by the catalyst used. For instance, in the 1,3-dipolar cycloaddition of pyrimidinium ylides with this compound, the regioselectivity can be explained using perturbation and frontier orbital theories. [] Similarly, in the Diels-Alder reaction with furan, the presence of AlCl3 influences the endo/exo selectivity of the product formation. []
Q6: What are some notable applications of this compound in organic synthesis?
A6: this compound serves as a crucial starting material for synthesizing various compounds, including:
- Heterocycles: It's widely employed in preparing biologically relevant heterocyclic compounds, such as pyrrolo[1,2-c]pyridines, selenazolo[3,2-a]pyrimidin-7-ones, and pyrazolo[1,5-a]pyridines. [, , , ]
- Natural Product Synthesis: It serves as a key intermediate in synthesizing natural products like (+)-decursinol, a compound with potential medicinal properties. []
- Organic Materials: It can be polymerized to form poly(this compound) (PEP), which exhibits interesting electrical properties and can be used in nanotechnological applications. []
Q7: How has computational chemistry contributed to understanding the reactivity of this compound?
A7: Computational chemistry, particularly Density Functional Theory (DFT) calculations, plays a crucial role in understanding the reactivity and reaction mechanisms of this compound:
- Mechanism Elucidation: DFT calculations help decipher the reaction mechanisms of reactions involving this compound, such as the [3+2] cycloaddition with aryl azides, revealing mechanistic details like the involvement of polar intermediates and the synchronicity of bond formation. []
- Regioselectivity Prediction: Computational studies assist in predicting and explaining the regioselectivity observed in reactions like the 1,3-dipolar cycloaddition of pyrimidinium ylides and the Diels-Alder reaction with furan, offering insights into factors like orbital interactions and steric effects. [, , ]
- Transition State Analysis: DFT calculations enable the optimization and characterization of transition state structures, providing valuable information about the activation energies and geometries involved in reactions like the Michael addition of aniline. []
Q8: How is computational chemistry employed to understand the solvent effects on this compound reactions?
A8: Theoretical studies using DFT calculations help elucidate the influence of solvents on the reactivity of this compound. For example, calculations can rationalize the observed regioselectivity changes in the 1,3-dipolar cycloaddition of 2-furfural oxime with this compound in different solvents. []
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